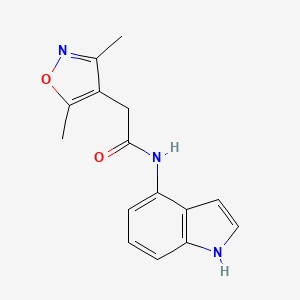![molecular formula C23H25N3O3 B12176799 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B12176799.png)
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a methoxyethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the benzyl group and the piperazine ring.
The final step involves the coupling of the indole derivative with 2-methoxyethanone under appropriate reaction conditions, such as the use of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit acetylcholine esterase (AChE) by binding to the active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission. This mechanism is similar to that of known AChE inhibitors used in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-indole-2-carboxylic acid: Shares the indole and benzyl moieties but lacks the piperazine and methoxyethanone groups.
1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide: Contains a similar indole structure but with different functional groups.
Uniqueness
1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone is unique due to its combination of an indole moiety, a piperazine ring, and a methoxyethanone group, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[4-(1-benzylindole-2-carbonyl)piperazin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C23H25N3O3/c1-29-17-22(27)24-11-13-25(14-12-24)23(28)21-15-19-9-5-6-10-20(19)26(21)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16-17H2,1H3 |
InChI Key |
LCDHOIDOAABBOH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-methoxyphenoxy)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12176725.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-3-methylbut-2-enamide](/img/structure/B12176741.png)

![2-(2-methoxyphenyl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide](/img/structure/B12176752.png)

![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methoxyethyl)butanamide](/img/structure/B12176769.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12176772.png)
![1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12176773.png)
![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B12176784.png)
![2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]-N-(pyridin-3-yl)acetamide](/img/structure/B12176785.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamide](/img/structure/B12176787.png)
